3-Bromo-2,6-dimethoxypyridine
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 3-Bromo-2,6-dimethoxypyridine often involves intricate pathways, including the low-temperature conversion of aryl bromides to alcohols or the use of Baeyer-Villiger oxidation on substituted benzaldehyde precursors for methoxy derivatives. Novel synthesis methods also explore the construction of complex ring structures through multi-step sequences, highlighting the synthetic flexibility of pyridine derivatives (Wijtmans et al., 2004).
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,6-dimethoxypyridine and its derivatives has been a subject of study through techniques like NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations. These studies provide insights into the configuration, stability, and intermolecular interactions of these compounds, revealing the significant impact of bromo and methoxy groups on the overall molecular conformation (Martins et al., 1998).
Chemical Reactions and Properties
The chemical reactivity of 3-Bromo-2,6-dimethoxypyridine derivatives encompasses a broad spectrum, including their role as antioxidants. The presence of bromo and methoxy groups significantly influences the basicity and stability of these compounds, making them suitable for applications as chain-breaking antioxidants in organic solutions (Wijtmans et al., 2004). Furthermore, detailed studies on the bromination reactions of pyridine derivatives have provided valuable insights into regioselective synthesis and the influence of substituents on reaction outcomes (Fox, Hepworth, & Hallas, 1973).
Physical Properties Analysis
Investigations into the physical properties of 3-Bromo-2,6-dimethoxypyridine derivatives, such as their crystalline structure and hydrogen bonding capabilities, offer a deeper understanding of the material characteristics that dictate their behavior in various environments. The crystal and molecular structure analyses provide essential information on the geometries and intermolecular interactions present in these compounds, which are crucial for predicting their reactivity and stability in different chemical contexts (Rodi et al., 2013).
Chemical Properties Analysis
The chemical properties of 3-Bromo-2,6-dimethoxypyridine derivatives, including their spectroscopic characteristics and reactivity patterns, have been extensively studied. These investigations have revealed the compounds' potent antioxidant capabilities and their interactions with radicals. Theoretical and experimental analyses, including FT-IR, FT-Raman spectroscopies, and DFT calculations, have contributed to a comprehensive understanding of the vibrational frequencies, molecular orbitals, and potential reaction mechanisms (Xavier & Gobinath, 2012).
Scientific Research Applications
Synthesis of Complex Organic Compounds : It's used as an intermediate in the synthesis of complex organic compounds such as 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl (Chen Yu-yan, 2004).
Synthesis of Phosphinopridine Derivatives : It serves as a precursor in the regioselective ortho-lithiation of halopyridines, leading to the synthesis of phosphinopridine derivatives (Yuyin Chen et al., 2004).
Nitration of Pyridine Derivatives : It's involved in the nitration of derivatives of pyridine N-oxide, demonstrating the directive influence of the N-oxide group (H. J. Hertog et al., 2010).
Preparation of Synthetic Precursors : It is utilized in the preparation of synthetic precursors like 3-Bromo-2,6-dimethoxy-5-(β- d -ribofuranosyl)pyridine for complex organic synthesis (Cheng-Hung Jen & Tun-Cheng Chien, 2010).
Formation of Ruthenium Complexes : It's involved in the formation of (Pyrazolyl)pyridine ruthenium(III) complexes, which are studied for their kinetic reactions and biological activities (Reinner O. Omondi et al., 2018).
Study of Antioxidant Properties : It's used in the synthesis and study of pyridinols with antioxidant properties (M. Wijtmans et al., 2004).
Investigation of Molecular Structures and Interactions : The compound is studied for its role in the molecular structures and interactions of certain chemical complexes (Z. Dega-Szafran et al., 2001).
Ethylene Oligomerization Reactions : It's used in nickel(II) complexes for ethylene oligomerization reactions (George S. Nyamato et al., 2016).
Safety And Hazards
3-Bromo-2,6-dimethoxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
properties
IUPAC Name |
3-bromo-2,6-dimethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-6-4-3-5(8)7(9-6)11-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTYQBCAEWGFQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349088 | |
Record name | 3-bromo-2,6-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,6-dimethoxypyridine | |
CAS RN |
13445-16-4 | |
Record name | 3-bromo-2,6-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13445-16-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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